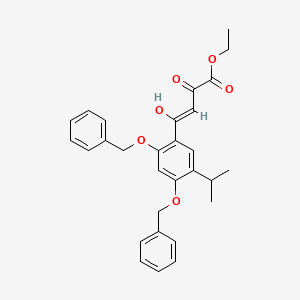

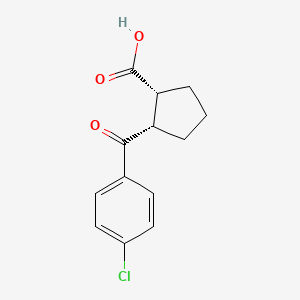

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Übersicht

Beschreibung

Cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, also known as 4-Chloro-2-cyclopentylbenzoic acid, is an organic compound belonging to the carboxylic acid family. It is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 250.9 g/mol. Cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a useful reagent in a variety of organic reactions. It is also a common starting material for synthesizing various organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound that plays a crucial role in organic synthesis. It can be used to synthesize small molecules with high enantiomeric purity, which is essential for the pharmaceutical industry. The presence of both a benzoyl group and a carboxylic acid moiety allows for a variety of chemical reactions, such as substitution, elimination, and coupling, to create complex organic compounds .

Nanotechnology

In the field of nanotechnology, this compound can be utilized for the surface modification of nanoparticles. The carboxylic acid group can form stable bonds with the surface of metallic nanoparticles or carbon nanostructures, enhancing their dispersion and incorporation into various nanomaterials. This is particularly useful for creating functionalized carbon nanotubes and graphene sheets .

Polymer Chemistry

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: can act as a monomer or an additive in polymer chemistry. Its incorporation into polymers can improve the material’s properties, such as thermal stability and mechanical strength. Additionally, it can serve as a catalyst in polymerization reactions, leading to polymers with specific characteristics .

Medicinal Chemistry

The chiral nature of this compound makes it valuable in medicinal chemistry for the synthesis of enantiomerically pure drugs. Its structural features can be exploited to create active pharmaceutical ingredients (APIs) with improved efficacy and reduced side effects .

Analytical Chemistry

In analytical chemistry, cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can be used as a standard or reagent in chromatographic methods. It helps in the separation and quantification of chiral compounds, which is vital for quality control in the pharmaceutical industry .

Material Science

This compound’s ability to interact with other polar compounds makes it suitable for modifying the surface properties of materials. It can be used to enhance the solubility and processability of materials, which is beneficial in the production of high-performance materials .

Environmental Science

The benzoyl and carboxylic acid groups in cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can bind to environmental pollutants, aiding in their detection and removal. This application is crucial for environmental monitoring and remediation efforts .

Food Industry

Although not a direct application, derivatives of carboxylic acids, including cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid , can be used as food additives. They can act as preservatives or flavoring agents, contributing to the safety and taste of food products .

Eigenschaften

IUPAC Name |

(1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWJBPWDQEYPK-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641313 | |

| Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

733740-14-2 | |

| Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)

![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)

![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)

![3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613685.png)

![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)